6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular weight of 194.06 .
Synthesis Analysis
The synthesis of “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” and its derivatives has been a subject of research. For instance, a novel series of fused pyrimidine derivatives have been designed, synthesized, and evaluated as ATR inhibitors . Other studies have also reported the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” can be represented by the InChI code: 1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H .Physical And Chemical Properties Analysis
“6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” is a solid substance . It has a molecular weight of 194.06 .Scientific Research Applications
Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones
This compound is used in the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. The reaction involves the corresponding 7-hydroxy derivatives with nucleophiles including active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .
Biological Activities of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which include the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine structure, have been found to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
ATR Kinase Inhibition
The compound has been used in the design, synthesis, and evaluation of a novel series of fused pyrimidine derivatives as ATR inhibitors. ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, making it an attractive anticancer drug target .
Antitumor Activity
In a study, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were found to have good antitumor activity in vitro. They significantly reduced the phosphorylation levels of ATR and its downstream signaling proteins .
Future Directions
The future directions for “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” and its derivatives could involve further investigation into their potential as ATR inhibitors . Additionally, more research is needed to understand their mechanism of action and potential applications in treating various diseases .
Mechanism of Action
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the ATR kinase . By inhibiting this kinase, the compound interferes with the DNA damage response pathway, potentially leading to the death of cancer cells .
Biochemical Pathways
The ATR kinase is part of the DNA damage response pathway. When this pathway is inhibited, it can lead to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Result of Action
The inhibition of the ATR kinase by 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can lead to the accumulation of DNA damage in cells, potentially leading to cell death . This makes it a promising compound for the treatment of cancer.
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2,(H2,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYHIELCNXQLGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652073 |
Source
|
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1854-42-8 |
Source
|
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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